molecular formula C19H22N2O B5836859 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]

1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]

Cat. No.: B5836859
M. Wt: 294.4 g/mol
InChI Key: PDFNQFKOWIQHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] is a complex organic compound known for its unique spirocyclic structure. This compound features a benzoxazine ring fused with a piperidine ring, creating a spiro linkage. The presence of the benzyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] typically involves a multi-step process. One common method includes the reaction of anthranilic acid with benzyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization to produce the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase inhibitor, where it binds to the enzyme’s active site, preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

When compared to similar compounds, such as 1’-benzyl-3,4-dihydrospiro[2H-1-benzothiopyran-2,4’-piperidine] and other spirocyclic benzoxazines, 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] stands out due to its unique structural features and chemical properties . These differences make it a more versatile compound in various applications, particularly in medicinal chemistry and materials science.

Similar Compounds

Properties

IUPAC Name

1'-benzylspiro[1,4-dihydro-3,1-benzoxazine-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)20-18-9-5-4-8-17(18)15-22-19/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFNQFKOWIQHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=CC=CC=C3CO2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.